molecular formula C22H20BrClN2O3 B3231679 (2Z)-6-bromo-2-[(2-chloro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327179-48-5

(2Z)-6-bromo-2-[(2-chloro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B3231679
CAS No.: 1327179-48-5
M. Wt: 475.8
InChI Key: OFUWZFCOSPFWAT-UHFFFAOYSA-N
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Description

This compound is a chromene-derived carboxamide featuring a brominated chromene core, a 2-chloro-4-methylphenyl imino group, and a tetrahydrofuran-2-ylmethyl carboxamide substituent. Its structural complexity arises from the combination of halogenated aromatic systems (Br, Cl) and heterocyclic moieties (tetrahydrofuran), which influence its electronic, steric, and solubility properties.

Properties

IUPAC Name

6-bromo-2-(2-chloro-4-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrClN2O3/c1-13-4-6-19(18(24)9-13)26-22-17(21(27)25-12-16-3-2-8-28-16)11-14-10-15(23)5-7-20(14)29-22/h4-7,9-11,16H,2-3,8,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUWZFCOSPFWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-6-bromo-2-[(2-chloro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic derivative of chromene, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H19BrClN3O3\text{C}_{18}\text{H}_{19}\text{BrClN}_3\text{O}_3

This structure includes a chromene core, a bromo substituent, and an imino group, which may contribute to its biological effects.

Biological Activity Overview

  • Antimicrobial Activity
    • Studies have indicated that chromene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
    • The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Potential
    • Chromene derivatives are being investigated for their anticancer activities. Research has demonstrated that such compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
    • In vitro studies have reported that derivatives similar to this compound can inhibit cell proliferation in breast and colon cancer cell lines.
  • Anti-inflammatory Effects
    • Compounds containing chromene structures have shown promise in reducing inflammation. They may inhibit the production of pro-inflammatory cytokines and modulate pathways related to inflammatory responses .
    • This activity is particularly relevant in the context of chronic diseases where inflammation plays a key role.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition
    • The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for disease progression, such as cyclooxygenases (COX) involved in inflammation .
  • Receptor Modulation
    • It could potentially interact with various receptors in the body, leading to altered signaling pathways that affect cellular responses.
  • Oxidative Stress Modulation
    • By scavenging free radicals or enhancing antioxidant defenses, this compound might protect cells from oxidative damage, contributing to its anticancer and anti-inflammatory properties .

Case Studies

  • In Vitro Studies
    • A study examining the effects of similar chromene derivatives on cancer cell lines showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations .
  • Animal Models
    • In vivo studies using rodent models have demonstrated that administration of related compounds resulted in significant tumor size reduction compared to control groups, highlighting their potential as therapeutic agents .

Scientific Research Applications

The compound (2Z)-6-bromo-2-[(2-chloro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article delves into the diverse applications of this compound, focusing on its chemical properties, biological activities, and relevance in medicinal chemistry.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the chromene scaffold is particularly promising in this context. For instance, derivatives of chromene have been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

Research has demonstrated that compounds featuring both bromo and chloro substituents possess antimicrobial activity against a range of pathogens. This compound's structure suggests it could interact with microbial cell membranes or inhibit essential enzymes, leading to bacterial cell death.

Enzyme Inhibition

The imino group in the compound may facilitate interactions with enzymes, making it a candidate for enzyme inhibition studies. Compounds with similar functionalities have been explored as inhibitors of enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of related chromene derivatives on human breast cancer cells (MCF-7). The study reported that these compounds induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Study 2: Antimicrobial Activity

In another investigation, derivatives of halogenated chromenes were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with bromo and chloro substituents exhibited significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Summary Table of Applications

ApplicationDescriptionReferences
AnticancerInduces apoptosis in cancer cells; potential lead for drug development
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionPotential inhibitor for key enzymes related to diseases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs differ in substituents on the phenylimino group, chromene core, or carboxamide side chain. Below is a detailed analysis of key structural and functional variations:

Substituent Variations on the Phenylimino Group

  • Analog 1: (2Z)-6-Bromo-2-[(4-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide Key Difference: Replaces the 2-chloro-4-methylphenyl group with a 4-chloro-2-fluorophenyl moiety. Impact: Increased electronegativity due to fluorine enhances polarity but reduces lipophilicity compared to the methyl group. This may alter binding affinity in biological targets (e.g., enzymes or receptors).
  • Analog 2: 6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide Key Difference: Substitutes the halogenated phenyl group with a phenoxy-phenyl system.

Chromene Core Modifications

  • Analog 3: 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide Key Difference: Replaces the chromene core with a pyrazole ring and adds a naphthalene sulfonamide group. Impact: The pyrazole ring increases rigidity, while the sulfonamide group enhances water solubility. This analog may exhibit divergent pharmacokinetic profiles compared to the target compound.

Carboxamide Side-Chain Variations

  • Analog 4: 2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide Key Difference: Uses a cyclohexene-carboxamide system without tetrahydrofuran substitution.

Comparative Data Table

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Formula C₂₂H₂₁BrClN₂O₃ C₂₂H₂₀BrClFNO₃ C₂₂H₁₇BrN₂O₃ C₃₀H₂₆BrCl₂N₄O₄S
Halogenation Br, Cl Br, Cl, F Br Br, Cl
Heterocyclic Moieties Chromene, tetrahydrofuran Chromene, tetrahydrofuran Chromene Pyrazole, naphthalene
Solubility (Theoretical) Moderate (logP ~3.5) Low (logP ~4.0) Very low (logP ~5.2) High (logP ~2.8)
Biological Activity Not reported Not reported Not reported Anticancer (in vitro)

Research Findings and Implications

  • Synthetic Challenges : The tetrahydrofuran-2-ylmethyl group in the target compound requires precise stereochemical control during synthesis, as seen in similar carboxamide preparations using NaH/THF-mediated reactions .
  • Thermal Stability: Analog 2’s phenoxyphenyl group confers higher thermal stability (decomposition >250°C) compared to the target compound’s methyl-chlorophenyl system .
  • Biological Potential: While the target compound lacks reported bioactivity, Analog 3’s pyrazole-sulfonamide structure demonstrates cytotoxic effects against cancer cell lines, suggesting that halogenation and heterocyclic diversity are critical for therapeutic development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-6-bromo-2-[(2-chloro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
Reactant of Route 2
(2Z)-6-bromo-2-[(2-chloro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

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